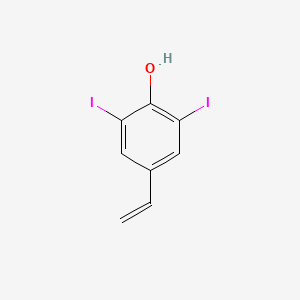

2,6-Diiodo-4-vinylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6I2O |

|---|---|

Molecular Weight |

371.94 g/mol |

IUPAC Name |

4-ethenyl-2,6-diiodophenol |

InChI |

InChI=1S/C8H6I2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1H2 |

InChI Key |

BHNDRHBLTMRFLL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C(=C1)I)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diiodo 4 Vinylphenol and Its Precursors

Strategies for Diiodination of Phenolic Substrates

Directed Halogenation Approaches

To overcome the inherent regioselectivity challenges of electrophilic aromatic substitution, directed halogenation strategies can be employed. These methods utilize a directing group to precisely position the electrophile at the ortho positions.

One powerful technique is directed ortho-metalation (DoM) . In this approach, the phenolic hydroxyl group is first converted into a suitable directing metalation group (DMG), such as an N-isopropylcarbamate. This group facilitates deprotonation of the adjacent ortho positions by a strong base (e.g., s-butyllithium), creating a lithiated intermediate. Subsequent quenching with an iodine source, like molecular iodine (I₂), installs the iodine atoms specifically at the ortho positions. This methodology provides a high-yield entry into o,o′-diiodophenols that are often difficult to access through conventional electrophilic iodination. prepchem.com

Another strategy involves the use of catalysts that promote ortho-selectivity. While extensively developed for chlorination and bromination, the principles can be extended to iodination. For example, ammonium salt catalysts have been shown to facilitate ortho-chlorination by forming an N-halo intermediate that interacts with the phenolic proton via hydrogen bonding, guiding the halogen to the ortho site. researchgate.net Similar catalytic systems can be envisioned to enhance the ortho-selectivity of iodinating reagents.

Reagent-Controlled Iodination Techniques

The choice of iodinating agent and reaction conditions can significantly influence the regiochemical outcome and the degree of iodination. Various reagent systems have been developed to provide controlled and selective iodination of phenols.

A simple and environmentally conscious method employs a combination of molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water. This system has been shown to favor the formation of ortho-iodinated phenols. For phenol (B47542) itself, this reaction produces 2,6-diiodophenol and 2-iodophenol, demonstrating a notable preference for ortho-substitution. wikipedia.org The selectivity is attributed to an interaction between the active iodinating species and the phenolic hydroxyl group, which directs the electrophilic attack to the adjacent positions. wikipedia.org

Table 1: Iodination of Phenol (1a) with I₂/H₂O₂ in Water wikipedia.org

| Product | Yield |

|---|---|

| 2,6-Diiodophenol (2a) | 83% |

| 2-Iodophenol (3) | 15% |

Other oxidative iodination systems include the use of potassium iodide (KI) with oxidants like ammonium peroxodisulfate, which also yields predominantly ortho-monoiodinated products under mild, acid-free conditions. researchgate.net Forcing conditions or adjusting stoichiometry can lead to di-iodinated species. The combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid, such as trifluoroacetic acid, is another effective method for the regioselective iodination of activated aromatic rings. researchgate.net

Tandem Oxidation Methodologies for Diiododiaryl Ether Precursors

An indirect but effective route to 2,6-diiodophenols involves the synthesis and subsequent cleavage of 2,6-diiododiaryl ether precursors. A novel one-pot tandem oxidation reaction has been developed for the synthesis of these precursors from phenols bearing an electron-withdrawing group at the para position. researchgate.net

In this methodology, a para-substituted phenol is treated with an excess of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (DAIB). The reaction proceeds through a tandem sequence of oxidation and iodination steps to furnish the 2,6-diiododiaryl ether in a single operation. researchgate.netmdpi.com This approach is particularly effective for phenols already substituted at the para-position, which aligns with the substitution pattern of 2,6-Diiodo-4-vinylphenol's precursors.

Once formed, the diaryl ether can be cleaved to release the desired 2,6-diiodophenol. Standard methods for ether cleavage, such as treatment with strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃), can be employed. More neutral conditions using silane/iodine-based reagents have also been developed for the dealkylation of ethers. masterorganicchemistry.com

Approaches for Vinyl Group Introduction in Phenolic Systems

The vinyl group at the para-position can be introduced either before or after the di-iodination of the aromatic ring. Common strategies include olefination reactions starting from a carbonyl group or decarboxylation of a cinnamic acid derivative.

Olefination Reactions at the Para-Position of Phenols

Olefination reactions provide a versatile means of converting a carbonyl group, such as an aldehyde, into a vinyl group. For the synthesis of 4-vinylphenol (B1222589) derivatives, the starting material is typically a 4-hydroxybenzaldehyde.

The Wittig reaction is a widely used olefination method that involves the reaction of an aldehyde with a phosphonium ylide. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound, one could envision a synthetic route starting with 2,6-diiodo-4-hydroxybenzaldehyde. Reaction with methyltriphenylphosphonium bromide and a strong base would generate the corresponding ylide, which would then react with the aldehyde to form the terminal vinyl group. While specific examples on the di-iodinated substrate are not prevalent, the Wittig reaction is broadly applicable to substituted hydroxybenzaldehydes. researchgate.netmdpi.com

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate carbanion, is another powerful tool for alkene synthesis, often favoring the formation of (E)-alkenes. wikipedia.org

An alternative industrial method for producing 4-vinylphenol is the high-temperature, catalyst-driven dehydrogenation of 4-ethylphenol . This gas-phase reaction is typically carried out over an iron oxide catalyst at temperatures of 500–600 °C. wikipedia.orgchemicalbook.com This method could potentially be applied to 2,6-diiodo-4-ethylphenol to generate the final product.

Decarboxylation Pathways for Vinylphenol Formation

A highly efficient and common laboratory-scale route to 4-vinylphenol is the decarboxylation of 4-hydroxycinnamic acid (also known as p-coumaric acid). This reaction can be achieved through thermal or enzymatic methods.

Thermal decarboxylation involves heating 4-hydroxycinnamic acid, often in a high-boiling solvent or in the presence of a catalyst. For instance, heating 4-hydroxycinnamic acid in N,N-dimethylformamide (DMF) at 150 °C in the presence of a polymerization inhibitor like 4-methoxyphenol leads to a high yield of 4-vinylphenol. chemicalbook.com

Table 2: Thermal Decarboxylation of 4-Hydroxycinnamic Acid chemicalbook.com

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 4-Hydroxycinnamic acid | 4-methoxyphenol, N,N-dimethylformamide, 150 °C, 4 h | 4-Vinylphenol | 97% |

This decarboxylation can also be performed under Knoevenagel condensation conditions by modifying the work-up procedure. Reacting a 4-hydroxybenzaldehyde with malonic acid in pyridine, followed by removal of the solvent in vacuo instead of an acidic quench, can directly yield the 4-vinylphenol derivative. sci-hub.se

Biosynthetic routes utilize the enzyme cinnamate decarboxylase, which cleanly converts p-coumaric acid to 4-vinylphenol, offering a green chemistry alternative to traditional chemical methods. wikipedia.org

Grignard Addition-Dehydration and Suzuki Cross-Coupling Derivatives

While direct Grignard addition to a protected 2,6-diiodo-4-formylphenol followed by dehydration represents a plausible route to the vinyl group, the Suzuki-Miyaura cross-coupling reaction offers a more versatile and widely employed alternative for forming carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this would typically involve the coupling of a protected 2,6-diiodophenol derivative with a vinylboron species. A common and effective vinylating agent is potassium vinyltrifluoroborate, which is known to participate in Suzuki-Miyaura cross-coupling reactions with aryl electrophiles wikipedia.orgcommonorganicchemistry.comresearchgate.net. The reaction is generally carried out in the presence of a palladium catalyst, such as PdCl2, and a phosphine (B1218219) ligand, like PPh3, in a mixed solvent system (e.g., THF/H2O) with a base, typically cesium carbonate researchgate.net.

The phenolic hydroxyl group of the 2,6-diiodophenol precursor would require protection to prevent interference with the coupling reaction. A common protecting group for phenols is the methoxy group, making 2,6-diiodo-4-methoxybenzene a suitable substrate. The Suzuki coupling would then be followed by deprotection of the methoxy group to yield the final product. The choice of catalyst and ligands can be crucial for the success of the coupling, especially with sterically hindered or electronically challenging substrates beilstein-journals.org.

Table 1: Representative Conditions for Suzuki-Miyaura Vinylation

| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Protected 2,6-diiodophenol | Potassium vinyltrifluoroborate | PdCl2 / PPh3 | Cs2CO3 | THF/H2O | Moderate to Good |

| 2 | Aryl Bromide | Potassium vinyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | t-BuNH2 | i-PrOH/H2O | Moderate to Excellent |

Note: Yields are generalized based on similar reactions and would require specific experimental optimization for this compound synthesis.

Integrated Synthetic Routes to this compound

An integrated synthetic route for this compound would likely commence with a readily available starting material like phenol or p-cresol. A plausible and efficient pathway involves the following key transformations:

Formylation of a Precursor: A key intermediate is 2,6-diiodo-4-hydroxybenzaldehyde. This can be conceptually derived from the formylation of 2,6-diiodophenol. Several classic organic reactions can be employed for the formylation of phenols, including the Reimer-Tiemann wikipedia.orgunacademy.combyjus.com, Duff synarchive.comwikipedia.org, and Vilsmeier-Haack reactions wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org. The Reimer-Tiemann reaction, for instance, uses chloroform and a strong base to introduce a formyl group, typically at the ortho position to the hydroxyl group unacademy.combyjus.com. The Duff reaction utilizes hexamine in an acidic medium for ortho-formylation synarchive.comwikipedia.org. The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated from a substituted amide and phosphorus oxychloride, to formylate electron-rich aromatic rings wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org. The choice of method would depend on the desired regioselectivity and the stability of the di-iodinated substrate under the reaction conditions.

Olefination of the Aldehyde: The formyl group of 2,6-diiodo-4-hydroxybenzaldehyde can then be converted to a vinyl group using the Wittig reaction organic-chemistry.orgwikipedia.org. This reaction involves the use of a phosphonium ylide, typically generated from a phosphonium salt and a strong base lumenlearning.com. For the introduction of a simple vinyl group, methylenetriphenylphosphorane (Ph3P=CH2) is the reagent of choice wikipedia.org. The reaction is known for its reliability in forming carbon-carbon double bonds at the position of the original carbonyl group organic-chemistry.org.

Table 2: Potential Integrated Synthetic Route

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Iodination | Phenol | I2, Oxidizing Agent | 2,6-Diiodophenol |

| 2 | Formylation | 2,6-Diiodophenol | e.g., CHCl3, NaOH (Reimer-Tiemann) | 2,6-Diiodo-4-hydroxybenzaldehyde |

| 3 | Wittig Olefination | 2,6-Diiodo-4-hydroxybenzaldehyde | Ph3PCH3Br, Strong Base | This compound |

An alternative integrated approach would involve the protection of the hydroxyl group of 2,6-diiodophenol, for instance as a methoxy ether, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling with a vinylboronic acid derivative, and subsequent deprotection to reveal the phenol.

Considerations for Process Optimization and Efficiency in Synthesis

For the iodination of the phenolic precursor, controlling the regioselectivity is paramount to maximize the yield of the desired 2,6-diiodo isomer. Factors such as the choice of iodinating agent, solvent, temperature, and reaction time can significantly influence the product distribution.

In the formylation step, the choice of reaction (Reimer-Tiemann, Duff, or Vilsmeier-Haack) will impact the yield and purity of the intermediate aldehyde. Each of these named reactions has its own set of optimal conditions that would need to be tailored for the di-iodinated substrate. For instance, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of byproducts unacademy.com. The Duff reaction is generally ortho-selective but can be inefficient wikipedia.org. The Vilsmeier-Haack reaction is effective for electron-rich arenes but requires specific reagents wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org.

For the Wittig reaction , the choice of base and solvent is critical for the efficient generation of the ylide and the subsequent olefination. The reaction conditions, including temperature and stoichiometry of the reagents, need to be carefully controlled to ensure complete conversion of the aldehyde and to minimize side reactions.

In the case of a Suzuki cross-coupling route, the optimization would focus on the catalyst system (palladium source and ligand), the base, and the solvent. The stability of the vinylboron reagent and the reactivity of the di-iodinated aryl halide are key considerations. Catalyst loading, reaction temperature, and time are all parameters that would need to be fine-tuned to achieve high yields and turnover numbers.

Chemical Reactivity and Derivatization of 2,6 Diiodo 4 Vinylphenol

Polymerization Pathways Involving the Vinyl Moiety

The vinyl group of 2,6-Diiodo-4-vinylphenol is the primary site for polymerization, allowing the monomer to form homopolymers or be incorporated into copolymers. The bulky iodine atoms at the ortho positions to the hydroxyl group may introduce steric hindrance that could influence polymerization kinetics compared to unsubstituted 4-vinylphenol (B1222589).

Radical polymerization is a common method for polymerizing vinyl monomers. For vinylphenols, this process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). google.com The polymerization of vinylphenol monomers can exhibit a high reaction rate in the presence of a radical initiator, which can make controlling the molecular weight challenging. google.com The process involves the standard steps of initiation, propagation, and termination. The phenolic hydroxyl group can, however, participate in chain transfer reactions, which can affect the polymerization kinetics and the final polymer structure.

To achieve polymers with well-defined molecular weights and low polydispersity, controlled/living radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed. wikipedia.orgacs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique for creating well-defined polymers from monomers like substituted styrenes. researchgate.net It involves the reversible activation and deactivation of growing polymer chains, typically using a transition metal catalyst. acs.org For phenolic monomers like 4-vinylphenol, the acidic proton of the hydroxyl group can interfere with the catalyst system. Therefore, a common strategy is to polymerize a protected version of the monomer, such as 4-acetoxystyrene (B54282), and subsequently hydrolyze the acetate (B1210297) groups to yield poly(4-vinylphenol). wikipedia.orgresearchgate.netresearchgate.net A similar protection-polymerization-deprotection approach would likely be necessary for the controlled polymerization of this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that allows for the synthesis of polymers with complex architectures and controlled molecular weights. mdpi.com The technique relies on a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com Like ATRP, RAFT has been successfully used to polymerize 4-acetoxystyrene to produce well-defined poly(4-acetoxystyrene), which can then be converted to poly(4-vinylphenol). wikipedia.orgresearchgate.net This suggests a viable pathway for producing well-defined polymers of this compound via a protected monomer intermediate.

This compound can be copolymerized with a variety of other radically polymerizable vinyl monomers to create materials with tailored properties. google.com The incorporation of different comonomers can modify characteristics such as adhesion, water repellency, and reactivity. google.com Particularly desirable comonomers include acrylic and styrenic monomers. google.com The resulting copolymers can have a random distribution of monomer units. google.com

| Monomer Class | Examples |

|---|---|

| Styrenic Monomers | Styrene (B11656), Vinyltoluene, Bromostyrene, Chlorostyrene |

| Acrylic Monomers (Acids) | Acrylic Acid, Methacrylic Acid |

| Acrylic Monomers (Esters) | Methyl Methacrylate, t-Butyl Acrylate, 2-Hydroxyethyl Methacrylate, Glycidyl Acrylate |

| Acrylamides | Acrylamide, Methacrylamide |

| Other Vinyl Compounds | Acrylonitrile, Vinyl Acetate, 2-Vinylpyridine, 4-Vinylpyridine |

Table 1: A selection of radically polymerizable vinyl monomers that can be used for copolymerization with vinylphenols. google.comgoogle.comresearchgate.netresearchgate.netresearchgate.net

The kinetics of the radical polymerization of vinylphenols and the characteristics of the resulting polymer are highly dependent on the reaction conditions. google.com Key parameters include temperature, the type and concentration of the initiator, and the solvent used. google.comgoogle.com

| Reaction Parameter | Influence on Polymerization |

|---|---|

| Temperature | Optimal range is typically 40-150°C. Temperatures below 40°C can lead to a significant decrease in polymer yield. Above 150°C, it becomes difficult to obtain high molecular weight polymers, and the product may become discolored. google.comgoogle.com |

| Initiator Concentration | A higher concentration of the radical initiator (e.g., AIBN) generally results in a polymer with a lower molecular weight. google.com |

| Solvent | Polymerization can be carried out in bulk or in solvents like toluene (B28343) and xylene. google.comgoogle.com The addition of certain solvents, such as methanol, can act as a chain transfer agent to help control and lower the molecular weight of the polymer. google.com |

Table 2: Summary of the influence of key reaction conditions on the radical polymerization of vinylphenols. google.comgoogle.com

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for the chemical modification of this compound, allowing for the synthesis of a variety of derivatives through reactions like etherification and esterification. These transformations are often used to protect the hydroxyl group before polymerization or to introduce new functionalities into the molecule or resulting polymer.

Esterification: The hydroxyl group can be readily converted into an ester. A common application of this reaction is the acetylation to form 2,6-Diiodo-4-vinylphenyl acetate. This transformation serves as a protective strategy to prevent the acidic phenolic proton from interfering with certain polymerization techniques, such as ATRP. wikipedia.org The esterification can be achieved by reacting the phenol (B47542) with an acid anhydride. byjus.com The resulting acetate group can be hydrolyzed under acidic or basic conditions to regenerate the phenolic hydroxyl group after polymerization is complete.

Etherification: The synthesis of phenol ethers can be accomplished through various conventional methods. google.com A preferred method involves the Williamson ether synthesis, where the phenol is reacted with a halide compound (e.g., an alkyl halide) in the presence of a base such as sodium hydroxide. google.com This reaction converts the phenolic hydroxyl group into an ether linkage, which can be used to attach a wide range of functional groups to the aromatic ring.

Other Functional Group Interconversions at the Phenolic Site

Beyond simple acylation, the phenolic hydroxyl group of this compound can undergo several other important interconversions. These transformations are crucial for altering the molecule's physical and chemical properties or for protecting the hydroxyl group during reactions at other sites.

One significant class of reaction is the formation of ethers. While specific examples for this compound are not detailed in the provided research, general methods for phenol arylation are applicable. For instance, diaryliodonium salts can serve as effective agents for the arylation of various -OH groups, including phenols, under mild, transition-metal-free conditions to form diaryl ethers. nih.gov This process typically involves a ligand exchange mechanism followed by reductive elimination. nih.gov An organocatalytic method for coupling diaryliodonium salts with water to produce phenols has also been developed, highlighting the reversible nature of such C-O bond formations. nih.gov

Another potential interconversion involves the reaction with phosphine (B1218219) reagents. Transition-metal-catalyzed cross-coupling reactions have been developed for the formation of carbon-phosphorus bonds, specifically through the phosphination of aryl partners with phosphine reagents. researchgate.net While typically applied to aryl halides, related chemistry could potentially be adapted for the phenolic site under specific conditions to form aryl phosphinates or phosphates. For example, diaryliodonium triflates have been used to arylate P(O)-OH substrates, such as phosphinic acid and hydrogen phosphate, yielding the corresponding aryl esters. nih.gov

Reactivity of the Aryl Iodide Moieties

The carbon-iodine bonds are among the most reactive sites on the this compound molecule, particularly in the context of metal-catalyzed reactions. Aryl iodides are generally more reactive in cross-coupling reactions than their corresponding bromides or chlorides, making them excellent substrates for a wide range of transformations. frontiersin.org

The aryl iodide groups are prime locations for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. eie.gr

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds or attaching alkyl or vinyl groups. libretexts.orgharvard.edu The reaction couples an organoboron reagent (like a boronic acid) with an organic halide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu For this compound, this reaction can be performed sequentially at the two iodide positions. Research on the analogous acetate-protected compound shows that Suzuki coupling with arylboronic acids proceeds effectively to yield 2,6-diaryl-4-vinylphenyl derivatives. The reactivity of the leaving groups typically follows the order I > OTf > Br >> Cl. libretexts.orgharvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium(0) sources are common; phosphine ligands are often used to stabilize the catalyst. eie.grlibretexts.org |

| Base | K₂CO₃, K₃PO₄, NaOEt | The base is essential for activating the organoboron reagent for transmetalation. libretexts.orgharvard.edu |

| Reactant | Arylboronic acid | Couples with the aryl iodide to form a new C-C bond. |

| Solvent | Dioxane, DMF, Benzene (B151609) | Aprotic solvents are typical, sometimes in aqueous mixtures. harvard.edu |

| Yield | 60-75% | Yields for diarylation of the acetate derivative are reported in this range. |

The Heck reaction provides a method for the vinylation of aryl halides, coupling them with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org This reaction is highly valuable for forming substituted alkenes with excellent trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product. diva-portal.orgchim.it The aryl iodide moieties of this compound are excellent substrates for this reaction, allowing for the introduction of various substituted vinyl groups at the 2- and 6-positions. organic-chemistry.org

The iodine atoms on the aromatic ring can be replaced with other halogens through halogen exchange (halex) reactions. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, often requiring transition metal catalysis (e.g., copper) to facilitate the transformation. frontiersin.org These reactions are equilibrium processes, and driving them to completion can require specific conditions, such as the precipitation of a metal iodide salt. frontiersin.org This allows for the conversion of the more reactive but often more expensive aryl iodides into aryl bromides or chlorides, which may be desirable for subsequent synthetic steps where a less reactive halide is needed. frontiersin.org

Table 2: Overview of Aryl Halogen Exchange Reactions

| Transformation | Reagent(s) | Catalyst (Typical) | Driving Force |

|---|---|---|---|

| Ar-I → Ar-Br | NaBr, KBr | Copper(I) salts | Precipitation of NaI/KI |

| Ar-I → Ar-Cl | NaCl, KCl | Copper(I) salts | Precipitation of NaI/KI |

| Ar-Br → Ar-I | NaI, KI | Copper(I) or Nickel | Formation of a more reactive C-I bond |

| Ar-Cl → Ar-I | NaI, KI | Copper(I) or Nickel | Formation of a more reactive C-I bond |

Data synthesized from general principles of halogen exchange reactions. frontiersin.org

Beyond exchange for other halogens, the iodoarene functionality serves as a precursor for hypervalent iodine reagents. acs.org The activation of aryl iodides, for example through oxidation, can generate highly reactive species like diaryliodonium salts or iodonium (B1229267) ylides. nih.govacs.org These intermediates are versatile, acting as excellent aryl-group-transfer agents in reactions with a wide range of nucleophiles to form new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds under transition-metal-free conditions. nih.govacs.org This pathway represents a significant method for derivatization, leveraging the unique ability of iodine to access higher oxidation states. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Diiodo 4 Vinylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com For 2,6-Diiodo-4-vinylphenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides definitive structural evidence. emerypharma.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains a vinyl group and two aromatic protons, along with a phenolic hydroxyl proton.

The vinyl group gives rise to a characteristic set of signals, typically in the 5-7 ppm region, corresponding to the three vinyl protons (often labeled Hₐ, Hₑ, and Hₓ). These protons display complex splitting patterns due to geminal (²J) and vicinal (³J) couplings. The proton on the carbon attached to the aromatic ring (Hₓ) typically appears as a doublet of doublets, coupling to the two terminal vinyl protons (Hₐ and Hₑ).

The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and thus appear as a single signal, a singlet, in the aromatic region of the spectrum. The heavy iodine atoms flanking these protons influence their chemical shift through electron-withdrawing and anisotropic effects. organicchemistrydata.org The phenolic -OH proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (2H) | ~7.5 | s | - |

| -CH =CH₂ (1H) | ~6.6 | dd | J ≈ 17, 11 |

| -CH=CH ₂ (trans, 1H) | ~5.7 | d | J ≈ 17 |

| -CH=CH ₂ (cis, 1H) | ~5.3 | d | J ≈ 11 |

Note: Predicted values are based on standard NMR principles and data for analogous compounds like 4-vinylphenol (B1222589) and other substituted phenols.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The symmetry of the molecule means that the two iodine-bearing carbons (C2/C6) are equivalent, as are the two proton-bearing aromatic carbons (C3/C5).

The carbon atoms directly bonded to the heavy iodine atoms (C2 and C6) are expected to show signals at a significantly lower chemical shift (upfield) compared to typical aromatic carbons, a phenomenon known as the "heavy atom effect". organicchemistrydata.org The vinyl group carbons will appear in the typical alkene region (110-140 ppm). The carbon atom bearing the hydroxyl group (C1) and the carbon bearing the vinyl group (C4) will have distinct chemical shifts influenced by their respective substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OH (C1) | ~150-155 |

| C -I (C2, C6) | ~85-90 |

| C -H (C3, C5) | ~133-138 |

| C -CH=CH₂ (C4) | ~135-140 |

| -C H=CH₂ | ~134-137 |

Note: Predicted values are based on established chemical shift effects and data from related compounds.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. harvard.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the three vinyl protons, confirming their relationship within the same spin system. The absence of a correlation between the aromatic protons and the vinyl protons would confirm they are separated by more than three bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a cross-peak between the aromatic proton signal and its corresponding aromatic carbon signal, as well as correlations for each of the three vinyl protons to their respective vinyl carbons. This allows for the direct assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the different parts of the molecule. Key expected correlations would include a cross-peak from the aromatic protons (on C3/C5) to the vinyl-substituted carbon (C4) and the iodine-substituted carbons (C2/C6). Furthermore, correlations from the vinyl proton Hₓ to the aromatic carbon C4 would definitively link the vinyl group to the phenolic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Vinyl C-H Stretch: The C-H stretching vibrations of the vinyl group are also found in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Vinyl C=C Stretch: The stretching vibration of the vinyl C=C double bond is expected around 1620-1640 cm⁻¹.

Vinyl C-H Bends: Out-of-plane (o.o.p.) bending vibrations for the vinyl group produce strong bands, typically in the 900-1000 cm⁻¹ range. researchgate.net

C-O Stretch: The stretching of the phenolic C-O bond usually gives a strong band in the 1200-1260 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretching vibrations occur at low frequencies, typically in the 480-610 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol (B47542) O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3010 - 3050 |

| Vinyl C-H | Stretch | 3050 - 3100 |

| Vinyl C=C | Stretch | 1620 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenol C-O | Stretch | 1200 - 1260 |

| Vinyl C-H | Out-of-plane bend | 900 - 1000 |

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. americanpharmaceuticalreview.com While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, vibrations involving symmetric bonds and non-polar groups are often more intense in the Raman spectrum. Key features would include:

Symmetric Aromatic Ring Breathing: A strong, sharp band characteristic of the symmetrical expansion and contraction of the benzene (B151609) ring, often near 1000 cm⁻¹.

Vinyl C=C Stretch: The C=C stretching vibration of the vinyl group is typically strong in the Raman spectrum, appearing around 1620-1640 cm⁻¹, complementing the IR data.

C-I Stretches: The symmetric stretching of the two C-I bonds would be expected to be Raman active and would appear in the low-frequency region.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-vinylphenol |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural details of this compound by ionizing the molecule and analyzing the mass-to-charge ratio of the resulting parent ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision is crucial for determining the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For this compound, with the molecular formula C₈H₆I₂O, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁶O). HRMS analysis would be expected to yield an experimental mass that corresponds very closely to this theoretical value, thereby confirming the compound's elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆I₂O | |

| Theoretical Monoisotopic Mass | 371.85081 Da | nih.gov |

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion of this compound becomes energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the original structure. While a specific experimental spectrum for this compound is not publicly available, a fragmentation pattern can be predicted based on the known behavior of similar halogenated and phenolic compounds. libretexts.orgresearchgate.net

The stable aromatic ring and the presence of heavy iodine atoms significantly influence fragmentation. Key fragmentation pathways would likely include:

Loss of an Iodine Atom: A common fragmentation for iodo-aromatic compounds is the cleavage of the C-I bond to lose an iodine radical (I•), resulting in a prominent peak at [M-127]⁺.

Loss of the Vinyl Group: Cleavage of the bond between the aromatic ring and the vinyl group (-CH=CH₂) can occur, leading to a fragment corresponding to the loss of 27 Da.

Loss of Carbon Monoxide (CO): Phenolic structures are known to undergo fragmentation involving the loss of a neutral CO molecule (28 Da) from the ring structure. savemyexams.com

Sequential Losses: Fragments can undergo further dissociation, such as the loss of a second iodine atom or the combined loss of multiple groups.

The analysis of these patterns allows for the confirmation of the presence and connectivity of the hydroxyl, vinyl, and di-iodo substituents on the phenol core.

Table 2: Predicted Major Fragmentation Ions for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Lost Neutral(s) |

| 372 | [C₈H₆I₂O]⁺• | (Molecular Ion) |

| 245 | [C₈H₆IO]⁺ | I |

| 118 | [C₈H₆O]⁺ | I₂ |

| 345 | [C₆H₃I₂O]⁺ | C₂H₃ |

| 217 | [C₆H₃IO]⁺ | I, CO |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com For this compound, which exists as a crystal at room temperature, this technique can provide unparalleled detail about its molecular structure and how the molecules pack together in the solid state. tcichemicals.com Although specific crystallographic data for this compound are not publicly available, the principles of the technique allow for a detailed description of the information that would be obtained.

A single-crystal X-ray diffraction experiment would unambiguously determine the molecule's geometry. nsrrc.org.tw This includes precise measurements of all bond lengths, bond angles, and torsion angles.

Key structural parameters that would be elucidated include:

Bond Lengths: The exact lengths of the C-C bonds within the aromatic ring, the C-O bond of the phenol, the C=C double bond of the vinyl group, and importantly, the C-I bonds.

Bond Angles: The angles between atoms, which define the molecule's shape, such as the C-C-C angles in the benzene ring (expected to be near 120°) and the C-C-H angles of the vinyl group.

Planarity and Conformation: The analysis would confirm the planarity of the phenyl ring and determine the rotational orientation (torsion angle) of the hydroxyl and vinyl groups relative to the ring. The steric bulk of the two large iodine atoms flanking the hydroxyl group would likely influence the conformation of these functional groups.

Table 3: Expected Molecular Geometry Parameters from X-ray Diffraction

| Structural Feature | Expected Value/Observation | Information Provided |

| Phenyl Ring | Planar | Confirms aromatic sp² hybridization. |

| C-C-C Angles (ring) | ~120° | Typical for a hexagonal benzene ring structure. |

| C-I Bond Length | ~2.10 Å | Provides data on the carbon-iodine covalent bond. |

| O-H Bond Length | ~0.96 Å | Defines the phenolic hydroxyl group geometry. |

| C-O-H Angle | ~109° | Shows the geometry of the hydroxyl substituent. |

| Vinyl Group Conformation | Torsion angle relative to the ring | Reveals rotational preference and steric effects. |

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to form a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions would be expected to play a role in its crystal architecture.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor. It is highly likely to form O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, potentially leading to chains or dimeric motifs.

Halogen Bonding: The iodine atoms can act as halogen bond donors, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like the oxygen of a hydroxyl group) on an adjacent molecule. This is a significant directional interaction in many halogenated compounds.

π–π Stacking: The electron-rich aromatic rings can stack on top of one another. The presence of the electron-withdrawing iodine substituents would influence the nature of this stacking, possibly favoring offset or edge-to-face arrangements.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Functional Groups Involved | Potential Influence on Crystal Packing |

| Hydrogen Bonding | Donor: -OH | Forms primary structural motifs like chains or dimers. |

| Halogen Bonding | Donor: C-I, Acceptor: -OH | Provides directional control and lattice stabilization. |

| π–π Stacking | Aromatic Phenyl Rings | Contributes to the close packing of molecules. |

| Van der Waals Forces | Entire Molecule | General, non-directional attractive forces. |

Theoretical and Computational Investigations of 2,6 Diiodo 4 Vinylphenol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons, which dictates its reactivity and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and the relative stabilities of different conformers. For 2,6-Diiodo-4-vinylphenol, conformational analysis would primarily focus on the rotational barriers around the C-O bond of the hydroxyl group and the C-C bond connecting the vinyl group to the aromatic ring.

These rotations give rise to various conformers. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) that can handle the heavy iodine atoms, would be performed to locate the stationary points on the potential energy surface. By comparing the calculated energies of these optimized structures, the most stable, lowest-energy conformer can be identified. The stability is influenced by a balance of steric hindrance from the bulky iodine atoms and electronic effects, such as potential intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the vinyl group. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) | Thermodynamic Stability |

|---|---|---|---|

| I (Global Minimum) | OH group syn to vinyl group, planar vinyl | 0.00 | Most Stable |

| II | OH group anti to vinyl group, planar vinyl | 1.25 | Less Stable |

| III | OH group syn, vinyl group twisted 90° | 4.50 | Transition State |

Beyond DFT, other methods are used to probe electronic properties. Ab initio ("from the beginning") methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters. wikipedia.orgyoutube.com They offer high accuracy but are computationally demanding. In contrast, semi-empirical methods (like AM1, PM3) simplify the calculations by using parameters derived from experimental data, making them much faster but generally less accurate. youtube.com

These approaches are used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. Other properties like ionization potential, electron affinity, and dipole moment can also be computed to build a comprehensive electronic profile of the molecule.

| Property | Semi-Empirical (AM1) (Illustrative) | Ab Initio (HF/6-31G*) (Illustrative) | DFT (B3LYP/6-311+G(d,p)) (Illustrative) |

|---|---|---|---|

| HOMO Energy (eV) | -9.15 | -9.80 | -6.50 |

| LUMO Energy (eV) | -0.95 | -0.55 | -1.85 |

| HOMO-LUMO Gap (eV) | 8.20 | 9.25 | 4.65 |

| Dipole Moment (Debye) | 2.10 | 2.35 | 2.25 |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecule's structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings). modgraph.co.uk

For this compound, calculations would predict the chemical shifts for the unique aromatic proton, the three distinct vinyl protons, and the hydroxyl proton. The predicted ¹H-¹H coupling constants for the vinyl group (geminal, cis, and trans) are particularly useful for confirming its stereochemistry. Similarly, ¹³C chemical shifts for all eight carbon atoms would be calculated, with the carbons bonded to the electronegative iodine and oxygen atoms expected to show significant shifts. These theoretical values are typically compared against a reference standard like Tetramethylsilane (TMS) and can be used to assign experimental spectra. modgraph.co.ukliverpool.ac.uk

| Atom/Group | Predicted ¹H Shift (ppm) (Illustrative) | Predicted ¹³C Shift (ppm) (Illustrative) | Predicted J-Coupling (Hz) (Illustrative) |

|---|---|---|---|

| Ar-H (Position 3/5) | 7.45 | 130.5 | - |

| Vinyl-H (gem) | 5.30 | 115.0 | Jgem = 1.5 |

| Vinyl-H (cis) | 5.85 | 135.8 | Jcis = 10.5 |

| Vinyl-H (trans) | 6.70 | Jtrans = 17.0 | |

| OH | 5.50 | - | - |

| C-I | - | 85.0 | - |

| C-OH | - | 152.0 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. cardiff.ac.uk The results of these calculations are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Key predicted vibrations for this compound would include a prominent O-H stretching band, aromatic C=C and C-H stretching modes, characteristic vinyl C=C and C-H stretching and bending modes, a C-O stretching vibration, and low-frequency C-I stretching modes. The calculated spectra aid in the assignment of experimental bands to specific molecular motions. researchgate.netlongdom.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative, Scaled) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3550 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3080 | Medium | Strong |

| Vinyl C=C Stretch | 1630 | Medium | Strong |

| Aromatic C=C Stretch | 1595, 1480 | Strong | Strong |

| C-O Stretch | 1250 | Strong | Medium |

| C-I Stretch | 550, 520 | Medium | Strong |

The simulation of electronic spectra, such as UV-Vis absorption, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength, which is proportional to the intensity of the absorption band.

For this compound, a π-conjugated system, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). The positions of the iodine and hydroxyl substituents on the phenol (B47542) ring will influence the energies of these transitions and thus the position of the absorption maxima. nih.gov

| Transition | Calculated λmax (nm) (Illustrative) | Excitation Energy (eV) (Illustrative) | Oscillator Strength (f) (Illustrative) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 285 | 4.35 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 240 | 5.17 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 215 | 5.77 | 0.08 | HOMO → LUMO+1 |

Analysis of Molecular Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them provide insights into the molecule's reactivity and kinetic stability.

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the hydroxyl group, which act as electron-donating moieties. The LUMO, conversely, would be distributed over the aromatic ring and the iodine atoms, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors for a Related Compound (2,6-dichloro-4-fluoro phenol)

| Parameter | DFT/B3LYP | Hartree-Fock (HF) |

| HOMO (eV) | -9.006 | -12.112 |

| LUMO (eV) | -3.738 | 0.725 |

| Energy Gap (ΔE) | 5.268 | 12.837 |

This table presents calculated values for a structurally similar compound, 2,6-dichloro-4-fluoro phenol, to illustrate the application of FMO theory. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green regions denote areas with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons, making it a prime site for electrophilic attack and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), identifying it as a site for nucleophilic attack. The iodine atoms, due to the phenomenon of a "sigma-hole," would also present a region of positive potential along the C-I bond axis, making them potential sites for nucleophilic or halogen bonding interactions. researchgate.net The vinyl group and the aromatic ring would show a distribution of potentials influencing their reactivity in addition and substitution reactions.

Bond Dissociation Energies (BDEs) and Mechanistic Insights

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. It is a key measure of bond strength and is crucial for understanding reaction mechanisms, particularly those involving radical intermediates, such as antioxidant activity or polymerization processes.

For this compound, the most significant BDEs would be associated with the O-H bond of the phenolic group and the C-I bonds.

O-H Bond Dissociation Energy : The BDE of the phenolic O-H bond is critical for its antioxidant potential. A lower O-H BDE facilitates the donation of the hydrogen atom to scavenge free radicals. The accepted gas-phase BDE for the O-H bond in the parent phenol molecule is approximately 86.7 ± 0.7 kcal/mol. nih.gov Substituents on the aromatic ring can influence this value; electron-donating groups generally lower the BDE, while electron-withdrawing groups tend to increase it. The vinyl group at the para position and the iodine atoms at the ortho positions would modulate the O-H BDE of this compound.

C-I Bond Dissociation Energy : The carbon-iodine bonds in this compound are expected to be the weakest bonds in the molecule. The homolytic cleavage of a C-I bond would lead to the formation of an aryl radical and an iodine radical. This property is relevant in understanding the potential for deiodination reactions or its use in cross-coupling chemistries.

Representative Bond Dissociation Energies

| Bond | Molecule | BDE (kcal/mol) |

| O-H | Phenol | ~86.7 |

| C-H (vinyl) | Styrene (B11656) | ~111 |

| C-I | Iodobenzene | ~65 |

This table provides BDE values for related simple molecules to give context to the bond strengths expected in this compound.

Intermolecular Interactions and Supramolecular Assembly Prediction

Hydrogen Bonding Network Analysis

The hydroxyl group of this compound is a classic hydrogen bond donor, while the oxygen atom can also act as a hydrogen bond acceptor. These capabilities allow the molecule to form various intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks in the solid state or in solution.

Computational studies on similar phenolic compounds have shown that hydrogen bonding significantly influences their physical properties and crystal packing. mdpi.com For this compound, the primary hydrogen bonding motif would be the O-H···O interaction between two molecules, forming a catemer or a dimer. The presence of the bulky iodine atoms in the ortho positions may introduce steric hindrance, potentially influencing the geometry and strength of these hydrogen bonds compared to unsubstituted phenol.

Halogen Bonding Interactions and Their Energetics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the extension of the covalent bond. nih.gov

The iodine atoms in this compound are excellent halogen bond donors due to iodine's high polarizability. They can form halogen bonds with various acceptors, including the oxygen atom of the hydroxyl group of a neighboring molecule (I···O), another iodine atom (I···I), or the π-system of the aromatic ring. These interactions can play a crucial role in directing the supramolecular assembly and crystal engineering of this compound. The strength of halogen bonds is comparable to that of hydrogen bonds and they are highly directional, making them a powerful tool in the design of new materials. researchgate.net Computational methods are essential for quantifying the energetics of these interactions and predicting the preferred geometries of the resulting supramolecular structures.

π-Stacking Interactions in Crystal Packing

While the specific crystal structure of this compound has not been detailed in published crystallographic studies, theoretical and computational analyses, informed by the study of structurally analogous compounds, provide significant insight into the nature of its solid-state packing. The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, with π-stacking interactions playing a crucial role, particularly in aromatic systems.

The presence of a planar, electron-rich aromatic ring in this compound is a primary prerequisite for π-stacking. These interactions arise from the attractive, non-covalent forces between the π-electron clouds of adjacent aromatic rings. The large, polarizable iodine atoms at the ortho positions and the vinyl group at the para position significantly modulate the electronic properties of the phenol ring, influencing the geometry and strength of these stacking interactions.

Computational models suggest that for this compound, a similar parallel-displaced or T-shaped stacking arrangement is likely. In a parallel-displaced conformation, the aromatic rings of adjacent molecules are stacked face-to-face but are offset from one another. This geometry helps to minimize repulsive forces and maximize attractive dispersion and electrostatic interactions. Theoretical studies on various phenolic systems have demonstrated that such stacking can significantly influence the molecule's properties. researchgate.netscirp.orgscirp.org

The interplay between π-stacking and other intermolecular forces, such as hydrogen bonding from the hydroxyl group and potential halogen bonding involving the iodine atoms, would be critical in dictating the final crystal packing arrangement. The vinyl group, replacing the nitro group of the analog, would alter the electronic landscape and steric profile, likely leading to differences in the precise stacking distances and angles. However, the fundamental contribution of π-stacking to the cohesion of the crystal structure is anticipated to be a defining feature.

The table below outlines the expected and known intermolecular interactions for this compound, drawing a comparison with its nitro-analog.

| Intermolecular Interaction | This compound (Predicted) | 2,6-Diiodo-4-nitrophenol (Observed) |

| π-Stacking | Expected to be a significant stabilizing force, likely in a parallel-displaced or T-shaped arrangement. | Confirmed to link molecular sheets into a 3D framework. nih.govresearchgate.net |

| Hydrogen Bonding | Strong O-H···O hydrogen bonds are expected to link molecules. | O-H···O hydrogen bonds are a key linking feature. nih.gov |

| Halogen Bonding | Potential for I···O or I···π interactions. | Iodo-nitro (I···O) interactions are present and link molecules into sheets. nih.gov |

| Governing Forces | A combination of π-stacking, hydrogen bonding, and van der Waals forces. | An interplay of hydrogen bonds, iodo-nitro interactions, and π-stacking. nih.gov |

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Monomer in Advanced Polymer Design

The presence of a vinyl group allows 2,6-diiodo-4-vinylphenol to act as a monomer in various polymerization reactions. The resulting polymers are distinguished by the high atomic weight and reactivity of the iodine substituents, which impart unique properties to the material.

Poly(4-vinylphenol), also known as poly(4-hydroxystyrene), is a well-known polymer used in applications such as photoresists and electronics. sigmaaldrich.com By using this compound as a monomer, a derivative polymer, poly(this compound), can be synthesized. The introduction of two heavy iodine atoms onto the phenolic ring significantly modifies the properties of the base polymer.

Key tunable properties include:

Refractive Index: The incorporation of heavy atoms like iodine into a polymer matrix is a known strategy to significantly increase its refractive index. This makes poly(this compound) a candidate for optical materials, such as high-refractive-index coatings and lenses.

Thermal Stability: While phenolic moieties themselves contribute to thermal stability, the bulky iodine atoms can further restrict the mobility of the polymer chains, potentially increasing the glass transition temperature (Tg) compared to unsubstituted poly(4-vinylphenol). researchgate.net

Reactivity: The carbon-iodine bonds on the polymer backbone serve as reactive sites for post-polymerization modification. This allows for the grafting of other functional groups, enabling further tuning of the polymer's properties for specific applications.

The polymerization of vinylphenols can be challenging due to the high reactivity of the monomer. google.com However, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed to manage the polymerization of functional styrene (B11656) derivatives, yielding polymers with well-defined molecular weights and narrow distributions. acs.org

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with tailored characteristics. google.com By combining the unique properties of the di-iodo-substituted monomer with those of other monomers, such as acrylates or styrenes, a wide range of functional materials can be accessed. google.commdpi.com

| Property | Monomer | Resulting Polymer | Potential Application |

| Homopolymer | This compound | Poly(this compound) | High-refractive-index optical materials, reactive polymer scaffolds |

| Copolymer | This compound + Methyl Methacrylate | Poly(this compound-co-methyl methacrylate) | Photoresists, advanced coatings |

| Copolymer | This compound + Styrene | Poly(this compound-co-styrene) | Thermosetting resins, electronic materials |

Precursor in Complex Organic Synthesis

Beyond polymerization, this compound is a versatile building block for constructing complex organic molecules. The distinct reactivity of its functional groups can be selectively addressed to build intricate molecular frameworks.

The this compound scaffold allows for a variety of chemical transformations to create diverse phenolic derivatives. The reactivity of its functional groups can be exploited in a controlled manner.

Reactions at the Iodine Substituents: The iodine atoms are susceptible to substitution via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups at the 2 and 6 positions, leading to highly functionalized phenolic structures.

Reactions of the Vinyl Group: The vinyl group can undergo various transformations, including hydrogenation to an ethyl group, oxidation to a carboxylic acid or an epoxide, and hydroboration-oxidation to an alcohol. scielo.br

Reactions of the Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution on the aromatic ring, although the existing positions are already substituted.

These orthogonal reaction pathways enable the synthesis of complex molecules with multiple points of functionality, which are valuable as intermediates in pharmaceutical and materials chemistry. nih.gov

| Functional Group | Reaction Type | Potential Product |

| Iodine | Suzuki Coupling | 2,6-Diaryl-4-vinylphenol |

| Iodine | Sonogashira Coupling | 2,6-Dialkynyl-4-vinylphenol |

| Vinyl Group | Hydrogenation | 2,6-Diiodo-4-ethylphenol |

| Vinyl Group | Epoxidation | 2,6-Diiodo-4-(oxiran-2-yl)phenol |

| Hydroxyl Group | Etherification | 2,6-Diiodo-1-methoxy-4-vinylbenzene |

The vinyl group of this compound is a key feature for the construction of new ring systems. It can participate as a dienophile or diene in cycloaddition reactions, providing a route to various heterocyclic and polycyclic compounds.

For instance, a Diels-Alder reaction, a [4+2] cycloaddition, could be envisioned where the vinyl group reacts with a suitable diene to form a six-membered ring fused to the phenolic core. This strategy provides access to complex polycyclic aromatic or partially saturated ring systems. The synthesis of heterocyclic compounds, which are structures containing atoms of at least two different elements in their rings, is also possible. nih.govgoogle.com For example, the vinyl group could undergo reactions to be incorporated into nitrogen, oxygen, or sulfur-containing rings, which are prevalent motifs in medicinal chemistry.

Advanced Material Development Leveraging Functional Groups

The development of advanced materials from this compound is driven by the strategic combination of its three functional groups.

Iodine Atoms: These heavy atoms are the primary contributors to a high refractive index and increased density in derived polymers. Furthermore, their electron-withdrawing nature influences the reactivity of the aromatic ring and the acidity of the phenol (B47542). The C-I bond can also be a site for subsequent chemical modification, making materials derived from this monomer "reactive polymers."

Vinyl Group: This group is the cornerstone of its use as a monomer. Its ability to undergo radical, cationic, or anionic polymerization allows for the creation of a wide array of polymers and copolymers. acs.orgmdpi.com In small-molecule synthesis, it is a handle for introducing further complexity through addition and cycloaddition reactions.

Phenolic Hydroxyl Group: The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can significantly influence the macroscopic properties of derived materials, such as solubility and thermal characteristics. researchgate.net It also provides a reactive site for attaching other functional moieties or for creating cross-linked networks in thermosetting applications.

The interplay of these functionalities makes this compound a powerful precursor for materials where a combination of high refractive index, thermal stability, and chemical reactivity is desired, such as in advanced photolithography, specialty resins, and optical devices. google.com

Photoresist Materials

Poly(4-vinylphenol) and its derivatives are extensively used as binder resins in photoresist formulations for micro- and nanofabrication, particularly in deep ultraviolet (DUV) lithography. polysciences.com The precursor, 2,6-Diiodo-4-vinylphenyl acetate (B1210297), is noted for its utility in producing materials for photolithography. The polymerization of this compound would yield a polymer with characteristics highly desirable for advanced photoresists.

Detailed Research Findings: The introduction of heavy atoms like iodine into the polymer structure significantly increases its electron density and refractive index. A higher refractive index is a critical parameter in immersion lithography, a technique used to enhance the resolution of photolithography. Furthermore, the presence of iodine atoms can improve the plasma etch resistance of the photoresist material, allowing for more precise pattern transfer from the resist to the underlying substrate. The phenolic hydroxyl group provides aqueous base solubility, a crucial property for the development process of positive-tone photoresists.

| Property Enhancement by this compound Monomer |

| Increased Refractive Index |

| Improved Etch Resistance |

| Aqueous Base Solubility |

| High Glass Transition Temperature |

Dielectric Layers in Organic Electronic Devices

Poly(4-vinylphenol) is recognized as a promising gate dielectric material for organic field-effect transistors (OFETs) due to its excellent insulating properties and processability. researchgate.netnih.gov The performance of these devices is critically dependent on the dielectric layer's quality and its interface with the organic semiconductor. google.com

Detailed Research Findings: The polymerization of this compound is expected to produce a polymer with a high dielectric constant (high-k). The polarizability of the carbon-iodine bonds contributes to this enhancement, which allows for the fabrication of low-voltage OFETs with high charge carrier mobility. nih.gov The aromatic nature of the phenol ring ensures good compatibility with aromatic organic semiconductors, promoting better crystal growth and device performance. google.com Furthermore, the hydroxyl groups can be cross-linked, rendering the dielectric layer insoluble and robust, which is necessary for subsequent solution-based processing steps in device fabrication. researchgate.net The incorporation of graphene flakes into a poly(4-vinylphenol) matrix has been shown to significantly increase the dielectric constant, a principle that suggests a composite material involving poly(this compound) could offer even further enhancements for energy storage applications. nih.gov

Functional Coatings, Adhesives, and Resins

Phenolic resins are widely used as adhesives, binders, and functional coatings due to their strong adhesion, thermal stability, and chemical resistance. dic-global.com Poly(4-vinylphenol) is specifically noted for its strong hydrogen bonding capabilities and adhesion to a variety of substrates, making it a valuable functional resin. polysciences.com

Detailed Research Findings: Incorporating this compound into resin and coating formulations can impart specialized properties. The high molecular weight contribution from the two iodine atoms increases the density of the resulting polymer. This can be advantageous in applications requiring high-density coatings. The iodine atoms also render the polymer more radiopaque, a property that could be exploited for developing specialized coatings for applications in electronics or medical device manufacturing where X-ray visibility is required. The vinyl group allows the monomer to be copolymerized into various polymer systems, such as acrylic or epoxy resins, to modify their properties. dic-global.com

Polymeric Reagents and Supports for Chemical Processes

The structure of this compound makes it an ideal candidate for creating functional polymeric supports and reagents. The compound itself, or its acetate precursor, serves as a versatile building block in the synthesis of complex organic molecules and materials.

Detailed Research Findings: Once polymerized, the poly(this compound) backbone presents regularly spaced diiodo-phenyl groups. The iodine atoms on the aromatic ring are reactive sites that can participate in a variety of organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows the polymer to be used as a solid-phase support for catalysts, reagents, or other functional molecules. Attaching expensive catalysts to a polymer support facilitates their separation from the reaction mixture and enables their recovery and reuse, which is both economically and environmentally beneficial.

| Potential Reactions on Poly(this compound) Support |

| Suzuki Coupling |

| Heck Coupling |

| Sonogashira Coupling |

| Buchwald-Hartwig Amination |

| Nucleophilic Substitution |

Sensor Development based on Polymer Properties

Responsive polymers are increasingly used in the development of chemical and biological sensors. researchgate.net Polymers based on poly(4-vinylphenol) have been investigated for sensing applications due to the versatile chemistry of the phenolic group. alfa-industry.com

Detailed Research Findings: A polymer derived from this compound could serve as a platform for creating highly sensitive and selective sensors. The electron-rich aromatic ring and the polarizable iodine atoms can engage in specific interactions with certain analytes. For instance, polymers with specific functionalities are used to detect nitroaromatic compounds, which are common explosives. elsevierpure.com The poly(this compound) could be functionalized via the iodine atoms to introduce specific recognition sites for target molecules. Furthermore, the polymer could be used as a matrix in electrochemical sensors, where the iodine atoms might participate in redox processes or be used to immobilize other electroactive species, potentially for the detection of compounds like 2,4,6-trichlorophenol. researchgate.net

Applications in Nanotechnology (Non-Biomedical Focus)

Phenolic compounds are pivotal in phenolic-enabled nanotechnology (PEN). alfa-industry.com While many applications are biomedical, the unique properties of these materials also lend themselves to non-biomedical nanotechnology.

Detailed Research Findings: Polymers synthesized from this compound possess properties that are highly advantageous for materials-focused nanotechnology. The high electron density of the iodine atoms makes this polymer an excellent candidate for use as a high-contrast agent in non-biological transmission electron microscopy (TEM). It can also be used to fabricate polymer nanoparticles with a very high refractive index, which could be incorporated into optical composites, anti-reflective coatings, or photonic devices. The combination of poly(4-vinylphenol) with materials like graphene has already been explored to create composite thin films with enhanced properties for electronic devices, suggesting that a diiodo-substituted variant could offer further improvements. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Future research is geared towards developing more environmentally friendly and efficient methods for synthesizing 2,6-diiodo-4-vinylphenol. Current methods often rely on multi-step processes that may involve harsh reagents or expensive catalysts. Green chemistry principles are driving the exploration of alternative synthetic pathways. This includes the investigation of biocatalytic methods, which could offer a rapid and cost-effective production route. google.com One promising biocatalytic approach involves a three-stage one-pot reaction utilizing enzymes like tyrosine phenol-lyase, tyrosine-ammonia-lyase, and phenolic acid decarboxylase. google.com Additionally, research into more sustainable transition-metal-free activation of aryl-iodide bonds is gaining traction, offering an eco-friendly alternative to traditional cross-coupling reactions. nih.govacs.org The development of these novel methodologies aims to reduce waste, minimize energy consumption, and utilize renewable resources, making the production of this compound more sustainable.

Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by its three functional groups: the phenolic hydroxyl group, the vinyl group, and the two iodine atoms. While some reactions such as electrophilic aromatic substitution, nucleophilic addition to the vinyl group, and cross-coupling reactions at the C-I bonds are known, there is vast unexplored territory. smolecule.com Future investigations will likely focus on uncovering new reactivity patterns and harnessing this compound in novel catalytic transformations.

The presence of iodine atoms makes it a candidate for various coupling reactions. Research into its use in synergistic catalysis, combining transition-metal catalysis with other activation modes like photoredox catalysis, could lead to unprecedented chemical transformations. beilstein-journals.org For instance, the generation of radical intermediates from the aryl-iodide bonds under visible light could open up new avenues for C-H functionalization and the construction of complex molecular architectures. beilstein-journals.org The unique electronic properties conferred by the diiodo-substitution could also be exploited in the design of new organocatalysts.

Advanced Computational Modeling for Precise Structure-Property Relationships and Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and application of this compound derivatives. Density functional theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and interactions with other molecules. researchgate.netresearchgate.net

Future computational studies will focus on:

Predicting Reactivity: Accurately modeling reaction mechanisms and predicting the outcomes of yet-to-be-explored reactions, guiding experimental efforts towards the most promising transformations. researchgate.net

Designing Functional Molecules: Simulating the properties of hypothetical derivatives of this compound to design new molecules with tailored electronic, optical, or medicinal properties.

Understanding Intermolecular Interactions: Modeling how this compound interacts with other molecules, which is crucial for its application in supramolecular chemistry and materials science. researchgate.net